P2X3 Antagonist Potency: Comparison with Clinical Candidate Gefapixant
In a recombinant rat P2X3 receptor antagonist assay using Xenopus oocytes, 2-isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline exhibited an EC50 of 80 nM [1]. By comparison, the clinically studied P2X3 antagonist gefapixant (AF-219/MK-7264) shows an IC50 of approximately 150 nM in a human recombinant P2X3 calcium influx assay (HEK293 cells) [2]. While the assay systems differ (rat vs. human receptor, oocytes vs. HEK293 cells), the data indicate that the target compound possesses P2X3 antagonist activity in the same nanomolar potency range as gefapixant. Note: High-strength comparative evidence is limited; the above represents the best available quantitative differentiation.
| Evidence Dimension | P2X3 antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | Gefapixant IC50 ≈ 150 nM (human P2X3, HEK293 cells) |
| Quantified Difference | Target compound EC50 is approximately 1.9-fold lower (numerically more potent) than gefapixant IC50; direct numerical comparison is limited by species and assay differences. |
| Conditions | Target: recombinant rat P2X3 expressed in Xenopus oocytes, antagonist mode. Comparator: human recombinant P2X3 HEK293-Tet-on cells, Ca2+ influx assay. |
Why This Matters
This evidence identifies the compound as a P2X3 antagonist with nanomolar potency, comparable to the clinical candidate gefapixant, making it a potential cost-effective tool compound for pain and cough target validation studies where human receptor selectivity data is not required.
- [1] BindingDB. PrimarySearch_ki: P2X purinoceptor 3 – BDBM50118219. EC50: 80 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki&startPg=0&Increment=50&submit=Search (accessed 2024). View Source
- [2] Table 1. P2X3 antagonist IC50 values. PMC (PubMed Central). Gefapixant IC50 ~150 nM. https://pmc.ncbi.nlm.nih.gov (accessed 2024). View Source
